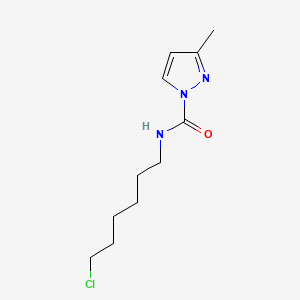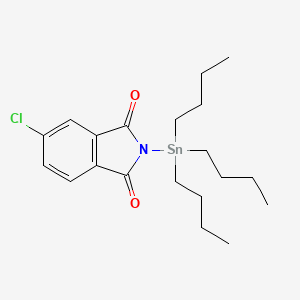
5-Chloro-2-(tributylstannyl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-(tributylstannyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of a tin atom bonded to three butyl groups and a chloro-substituted isoindole dione structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(tributylstannyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 5-chloro-1H-isoindole-1,3(2H)-dione with tributyltin chloride. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the stannylated product. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.
化学反应分析
Types of Reactions
5-Chloro-2-(tributylstannyl)-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The tributyltin group can be replaced by other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Coupling Reactions: It can be used in Stille coupling reactions, where the tributyltin group is replaced by a carbon-carbon bond formation with an organic halide.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides, amines, or thiols can be used under mild conditions.
Coupling Reactions: Palladium catalysts are commonly used in Stille coupling reactions, often in the presence of a base like cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, in a Stille coupling reaction, the product would be a new carbon-carbon bonded compound, while substitution reactions would yield various substituted isoindole dione derivatives.
科学研究应用
5-Chloro-2-(tributylstannyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.
Biology and Medicine:
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 5-Chloro-2-(tributylstannyl)-1H-isoindole-1,3(2H)-dione primarily involves its reactivity as an organotin compound. The tributyltin group can undergo transmetalation in the presence of palladium catalysts, facilitating the formation of new carbon-carbon bonds. This reactivity is leveraged in coupling reactions to synthesize complex organic molecules.
相似化合物的比较
Similar Compounds
- 5-Chloro-2-(tributylstannyl)pyridine
- 5-Chloro-3-(tributylstannyl)pyridine
- 3-Chloro-2-(tributylstannyl)pyridine
- 4-Chloro-2-(tributylstannyl)pyridine
Uniqueness
5-Chloro-2-(tributylstannyl)-1H-isoindole-1,3(2H)-dione is unique due to its isoindole dione structure, which imparts distinct reactivity compared to other stannylated compounds. This uniqueness makes it valuable in specific synthetic applications where the isoindole dione moiety is required.
属性
CAS 编号 |
94105-40-5 |
|---|---|
分子式 |
C20H30ClNO2Sn |
分子量 |
470.6 g/mol |
IUPAC 名称 |
5-chloro-2-tributylstannylisoindole-1,3-dione |
InChI |
InChI=1S/C8H4ClNO2.3C4H9.Sn/c9-4-1-2-5-6(3-4)8(12)10-7(5)11;3*1-3-4-2;/h1-3H,(H,10,11,12);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI 键 |
AQZLYRLUZNCABV-UHFFFAOYSA-M |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)N1C(=O)C2=C(C1=O)C=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester](/img/structure/B14343109.png)

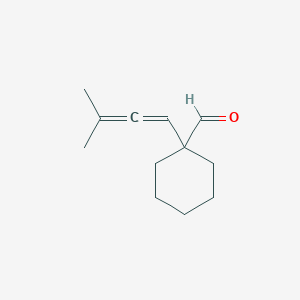




![4-[Bis(4-nitrophenyl)amino]benzaldehyde](/img/structure/B14343168.png)
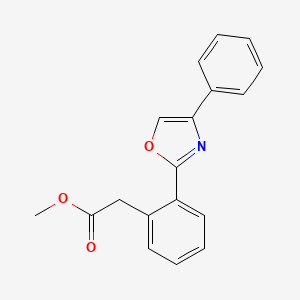
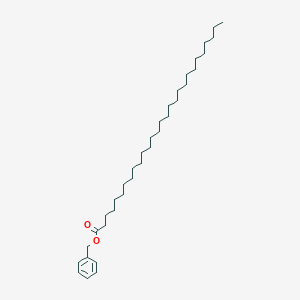

![1-[Ethyl([1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol](/img/structure/B14343191.png)
